![molecular formula C18H16Sn B14131766 Dimethyl[bis(phenylethynyl)]stannane CAS No. 3912-89-8](/img/structure/B14131766.png)
Dimethyl[bis(phenylethynyl)]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[bis(phenylethynyl)]stannane is an organotin compound with the molecular formula C18H16Sn It is characterized by the presence of two phenylethynyl groups attached to a central tin atom, along with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl[bis(phenylethynyl)]stannane can be synthesized through the reaction of dimethyltin dichloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and ensuring the availability of high-purity reagents to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl[bis(phenylethynyl)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of tin hydrides.
Substitution: The phenylethynyl groups can be substituted with other functional groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenylacetylene derivatives.
Reduction: Tin hydrides and phenylacetylene.
Substitution: Various substituted tin compounds depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl[bis(phenylethynyl)]stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
Mécanisme D'action
The mechanism by which dimethyl[bis(phenylethynyl)]stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include electron transfer processes and coordination with metal centers in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyltin dichloride: A precursor in the synthesis of dimethyl[bis(phenylethynyl)]stannane.
Phenylacetylene: A key reagent used in the synthesis.
Tetraalkynylstannanes: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both phenylethynyl and methyl groups attached to the tin atom. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and catalysis.
Propriétés
Numéro CAS |
3912-89-8 |
|---|---|
Formule moléculaire |
C18H16Sn |
Poids moléculaire |
351.0 g/mol |
Nom IUPAC |
dimethyl-bis(2-phenylethynyl)stannane |
InChI |
InChI=1S/2C8H5.2CH3.Sn/c2*1-2-8-6-4-3-5-7-8;;;/h2*3-7H;2*1H3; |
Clé InChI |
GCDOXHSUFQAWJZ-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
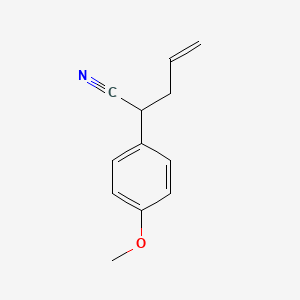
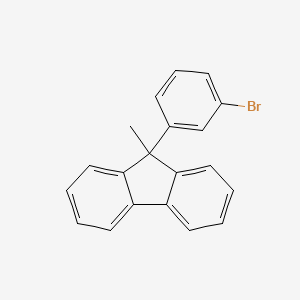

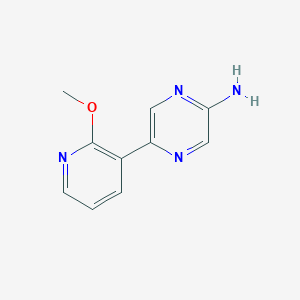
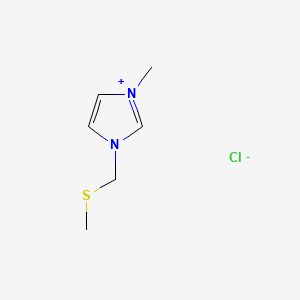
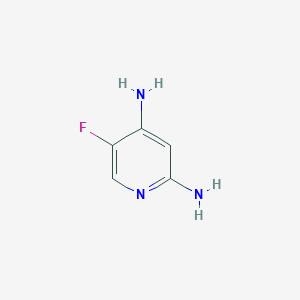
![ButanaMide, 3-[[(1S)-1-(4-chloro-2-fluoro-3-phenoxyphenyl)propyl]aMino]-, (3R)-](/img/structure/B14131724.png)
![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)
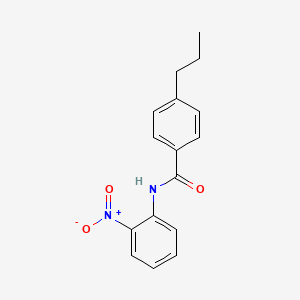

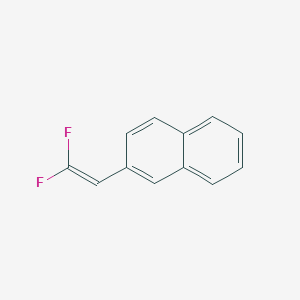
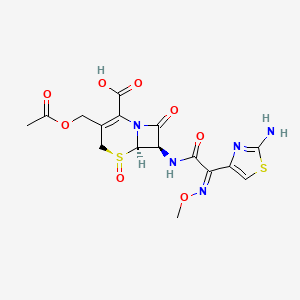
![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
